![molecular formula C13H14O2 B14403341 1-[(Naphthalen-2-yl)oxy]propan-1-ol CAS No. 89360-33-8](/img/structure/B14403341.png)
1-[(Naphthalen-2-yl)oxy]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Naphthalen-2-yl)oxy]propan-1-ol is an organic compound characterized by a naphthalene ring attached to a propanol group via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Naphthalen-2-yl)oxy]propan-1-ol typically involves the reaction of naphthol with an appropriate propanol derivative under basic conditions. A common method includes the Williamson ether synthesis, where naphthol is deprotonated using a strong base such as sodium hydride, followed by reaction with 1-bromopropanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Naphthalen-2-yl)oxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield naphthol and propanol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Oxidation: Naphthalen-2-yl-propanone.
Reduction: Naphthalen-2-yl-propane.
Substitution: Naphthol and propanol derivatives.
Aplicaciones Científicas De Investigación
1-[(Naphthalen-2-yl)oxy]propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(Naphthalen-2-yl)oxy]propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The naphthalene ring can intercalate with aromatic amino acids in proteins, while the propanol group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Naphthalen-1-yloxypropan-2-ol: A structural isomer with the naphthalene ring attached at a different position on the propanol group.
Uniqueness: 1-[(Naphthalen-2-yl)oxy]propan-1-ol is unique due to its specific ether linkage and the position of the naphthalene ring, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
89360-33-8 |
|---|---|
Fórmula molecular |
C13H14O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
1-naphthalen-2-yloxypropan-1-ol |
InChI |
InChI=1S/C13H14O2/c1-2-13(14)15-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13-14H,2H2,1H3 |
Clave InChI |
SUWBRDNXWOBCOI-UHFFFAOYSA-N |
SMILES canónico |
CCC(O)OC1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


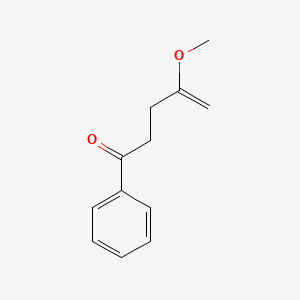
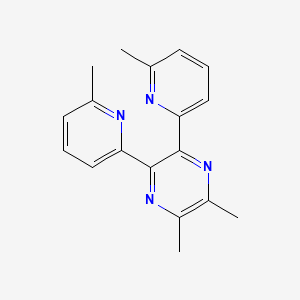
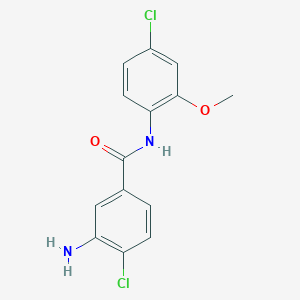
![N-(3,4-Dimethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14403284.png)
![Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane](/img/structure/B14403289.png)
![N-{4-[(Benzenesulfonyl)amino]phenyl}-2-bromoacetamide](/img/structure/B14403294.png)
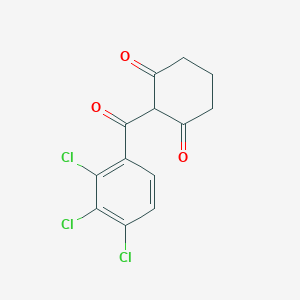
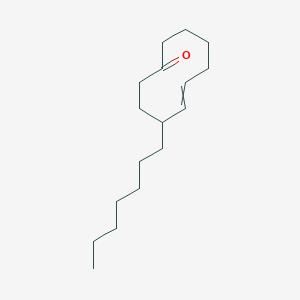
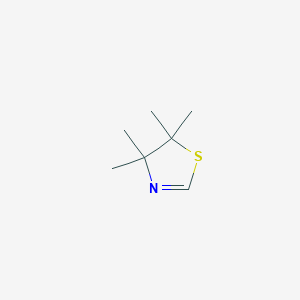
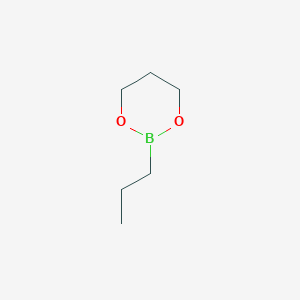
![1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide](/img/structure/B14403326.png)
![2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl 4-methylbenzene-1-sulfonate](/img/structure/B14403329.png)
![1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14403336.png)

